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Abstract
AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the δ-opioid

receptor (DOR).[1][2] As a derivative of SNC 80, it has garnered significant interest in

neuroscience and pharmacology due to its unique low-internalizing properties.[3][4][5] Unlike

many other opioid agonists that trigger rapid receptor internalization and desensitization, AR-M
1000390 appears to induce desensitization through G-protein uncoupling, a mechanism that

may offer a distinct therapeutic profile.[6] This document provides a comprehensive overview of

the chemical structure, physicochemical properties, pharmacological profile, and key

experimental methodologies related to AR-M 1000390.

Chemical Structure and Properties
AR-M 1000390, chemically known as N,N-diethyl-4-(phenyl(piperidin-4-

ylidene)methyl)benzamide hydrochloride, is a white to off-white solid.[1][7] It is brain penetrant

following systemic administration and possesses oral bioavailability.[1][4]
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Identifier Value

IUPAC Name
N,N-diethyl-4-(phenyl(piperidin-4-

ylidene)methyl)benzamide hydrochloride

Synonyms ARM-390, ARM390 Hydrochloride

CAS Number 209808-47-9[1]

Chemical Formula C₂₃H₂₉ClN₂O[1]

Molecular Weight 384.94 g/mol [1]

SMILES
CCN(CC)C(=O)c1ccc(cc1)C(=C1CCNCC1)c1cc

ccc1.Cl[3]

Physicochemical Properties
Property Value

Appearance White to off-white solid powder[7]

Solubility DMSO: ≥ 150 mg/mL (389.67 mM)[1]

H₂O: 50 mg/mL (129.89 mM) (requires

sonication)[1]

Storage Store at -20°C in a dry place.[4]

Pharmacological Profile
AR-M 1000390 is distinguished by its high affinity and remarkable selectivity for the δ-opioid

receptor over the µ- and κ-opioid receptors.

Receptor Binding and Functional Activity
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Parameter Receptor Value

IC₅₀ (Binding Affinity) δ-opioid 0.87 ± 0.23 nM[1]

µ-opioid 3800 ± 172 nM[1]

κ-opioid 7470 ± 606 nM[1]

EC₅₀ (Functional Potency) δ-opioid Agonism 7.2 ± 0.9 nM[1]

cAMP Inhibition (forskolin-

stimulated)
111 ± 31 nM[6]

Mechanism of Action and Signaling Pathways
As a δ-opioid receptor agonist, AR-M 1000390's primary mechanism involves the activation of

this G-protein coupled receptor (GPCR), which is primarily coupled to inhibitory G-proteins

(Gαi/o).

G-Protein Coupled Signaling Cascade
Upon binding of AR-M 1000390, the δ-opioid receptor undergoes a conformational change,

leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit

subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular

concentrations of the second messenger cyclic adenosine monophosphate (cAMP). The Gβγ

subunit can, in turn, activate G-protein-coupled inwardly rectifying potassium (GIRK) channels,

leading to neuronal hyperpolarization and reduced excitability. Furthermore, δ-opioid receptor

activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular

calcium stores.
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Caption: AR-M 1000390 canonical signaling pathway.
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Desensitization via G-Protein Uncoupling
A hallmark of AR-M 1000390 is its classification as a "low-internalizing" agonist.[3][4] While

chronic exposure to many agonists leads to the physical removal of receptors from the cell

surface (internalization), AR-M 1000390 primarily causes desensitization through the functional

uncoupling of the receptor from its G-protein. This process is often mediated by G-protein-

coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated

receptor. This phosphorylation promotes the binding of β-arrestin, which sterically hinders the

interaction between the receptor and the G-protein, thereby attenuating downstream signaling

without requiring receptor endocytosis.
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Caption: Desensitization of δ-opioid receptor by AR-M 1000390.
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Experimental Protocols
The following sections detail generalized methodologies for key experiments involving AR-M
1000390.

Synthesis of AR-M 1000390
The synthesis of AR-M 1000390 (referred to as compound 6a in the original publication) can be

achieved via two primary routes.

Route 1: Dehydration

Route 2: Suzuki Coupling

Benzhydryl Alcohol Intermediate (7) Dehydration
(e.g., acid catalysis) AR-M 1000390

Vinyl Bromide Intermediate (8)

Suzuki Coupling
(Pd catalyst, base)

Arylboronic Acid

AR-M 1000390

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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